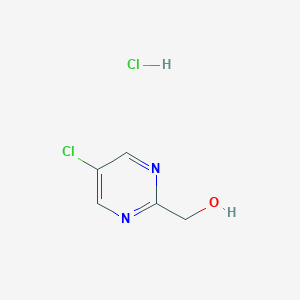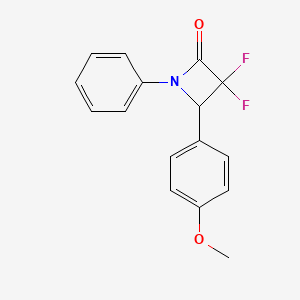![molecular formula C10H16O3 B2537371 6-Oxaspiro[4.5]decane-9-carboxylic acid CAS No. 1491677-23-6](/img/structure/B2537371.png)
6-Oxaspiro[4.5]decane-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxaspiro[4.5]decane-9-carboxylic acid is a chemical compound with the CAS Number: 1491677-23-6 . It has a molecular weight of 184.24 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Unfortunately, the synthesis process of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis
The InChI code of this compound is 1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) . The molecule contains a total of 30 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 339.0±35.0 °C .科学的研究の応用
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in numerous industrial and commercial applications. Their environmental persistence poses significant ecological risks. Research suggests microbial degradation of these chemicals can result in the formation of perfluoroalkyl carboxylic acids and sulfonic acids, highlighting a potential environmental fate and degradation pathway for 6-Oxaspiro[4.5]decane-9-carboxylic acid and similar compounds. This review emphasizes the importance of understanding microbial degradation mechanisms and pathways for better environmental risk assessment (Liu & Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including this compound, can act as microbial inhibitors at concentrations lower than those desired for industrial yields. This review highlights the impact of carboxylic acids on microbial cells, such as Escherichia coli and Saccharomyces cerevisiae, and suggests metabolic engineering strategies to enhance microbial robustness against such inhibitors. Understanding these mechanisms is crucial for improving the production efficiency of carboxylic acids and other biorenewables (Jarboe, Royce, & Liu, 2013).
Biotechnological Routes from Lactic Acid
Lactic acid, a significant hydroxycarboxylic acid, can be produced via the fermentation of biomass. It serves as a precursor for various industrial chemicals, suggesting a potential application for this compound in the synthesis of biodegradable polymers and green chemistry products. This review explores the production of valuable chemicals from lactic acid through chemical and biotechnological routes, indicating a pathway for utilizing similar carboxylic acids in sustainable production processes (Gao, Ma, & Xu, 2011).
Advances in Microbial Production of Medium-Chain Dicarboxylic Acids
Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon material production and serve as platform chemicals in various industries. The review discusses the microbial-based production of MDCAs, including metabolic engineering and synthetic biology strategies. This research direction could facilitate the bio-based production of this compound and similar compounds, offering an environmentally friendly alternative to chemical synthesis (Li et al., 2020).
Biological Monitoring of Polyfluoroalkyl Substances
This review underscores the environmental persistence and bioaccumulation concerns of polyfluoroalkyl substances, which can degrade into perfluorocarboxylates. It highlights the necessity for ongoing biological monitoring and the development of standard analytical methods to assess the environmental impact of these substances. Such research is pertinent for understanding the environmental fate of this compound-related compounds (Houde et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-oxaspiro[4.5]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYNQMVIFOSLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)

![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2537302.png)


![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)
